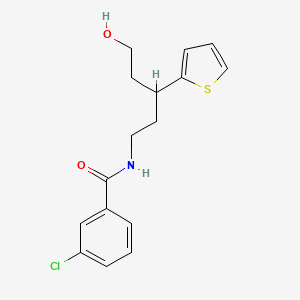
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves various condensation reactions. For instance, a similar compound, 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide in the presence of glacial acetic acid in ethanol . Another related compound, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized through a similar process . These methods highlight the use of acetic acid and ethanol as solvents and catalysts in the synthesis of chloro-benzamide derivatives.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various analytical techniques. Elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral analysis are commonly employed to establish the structure of new compounds, as seen in the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide and its 4-pentadecyl counterpart .
Chemical Reactions Analysis
The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which are structurally related to the compound of interest, leads to the formation of angular pentacyclic compounds. This process is influenced by the structure of the alkoxy groups and is performed using UV-light from a mercury vapor lamp, representing a green synthesis method .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the presence of a chloro group and a thiophene ring in the molecule can significantly influence its reactivity and potential biological activity. The compound 3-chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide was synthesized as part of a research program targeting anti-inflammatory agents, suggesting that the chloro-benzamide derivatives may possess pharmacological activities . Additionally, the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives demonstrate the potential for enzyme inhibition activity, which could be relevant for the compound .
Scientific Research Applications
Synthesis and Pharmacological Activities
Research on derivatives closely related to "3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide" focuses on the synthesis of various benzamide derivatives and their pharmacological activities. For instance, the synthesis of N-(3-hydroxyphenyl) benzamide and its derivatives through O-alkylation has been explored for enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, demonstrating the potential for therapeutic applications in treating diseases associated with enzyme dysregulation (Abbasi et al., 2014).
Antioxidant Activity
Another aspect of scientific research involves the synthesis of novel derivatives with antioxidant properties. A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant antioxidant activity, surpassing even that of ascorbic acid in some cases. This suggests the potential for these compounds to be developed as antioxidant agents, contributing to the mitigation of oxidative stress-related diseases (Tumosienė et al., 2019).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of benzamide derivatives have also been a focus. Synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives have shown promise as antifungal agents. This line of research highlights the potential for these compounds to be used in the development of new antifungal medications (Narayana et al., 2004).
Histone Deacetylase Inhibition for Cancer Therapy
Furthermore, research into N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives has revealed their ability to inhibit histone deacetylases, with specific derivatives showing potent antiproliferative activity against cancer cell lines. This suggests a potential role for these compounds in cancer therapy, particularly in inducing cell-cycle arrest and inhibiting tumor growth (Jiao et al., 2009).
properties
IUPAC Name |
3-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-14-4-1-3-13(11-14)16(20)18-8-6-12(7-9-19)15-5-2-10-21-15/h1-5,10-12,19H,6-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLFGYRGRAQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)
![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
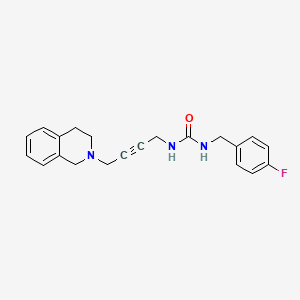
![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)


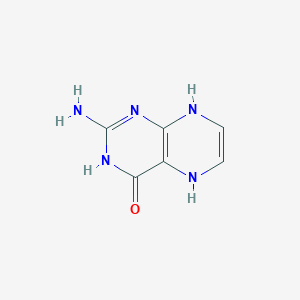
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538548.png)

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)
![1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B2538557.png)
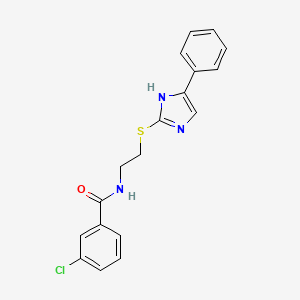
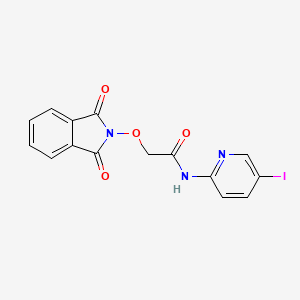
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)